2,2-Dimethylvaleramide

Physical state Melting point depression Gem-dimethyl effect

2,2-Dimethylvaleramide (2,2-dimethylpentanamide) is a branched C7 aliphatic amide (C7H15NO, MW 129.20 g/mol). Unlike its linear isomer valeramide, which is a crystalline solid at ambient temperature, 2,2-dimethylvaleramide exists as a colorless to pale yellow liquid at room temperature, a consequence of gem-dimethyl substitution disrupting crystal packing.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 13146-36-6
Cat. No. B6617796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylvaleramide
CAS13146-36-6
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)N
InChIInChI=1S/C7H15NO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H2,8,9)
InChIKeyCDMRYARHYKNFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylvaleramide (CAS 13146-36-6): Procurement-Relevant Chemical Profile and Comparator Baseline


2,2-Dimethylvaleramide (2,2-dimethylpentanamide) is a branched C7 aliphatic amide (C7H15NO, MW 129.20 g/mol) . Unlike its linear isomer valeramide, which is a crystalline solid at ambient temperature, 2,2-dimethylvaleramide exists as a colorless to pale yellow liquid at room temperature, a consequence of gem-dimethyl substitution disrupting crystal packing . This compound serves as a versatile building block in the synthesis of pharmacologically active molecules—most notably the gemfibrozil impurity B scaffold—and as a reference standard for pharmaceutical impurity profiling . Its intermediate LogP (0.627) and elevated boiling point (240.6 °C) differentiate it from both the more hydrophilic valeramide and the more lipophilic N,N-dimethylvaleramide, situating it uniquely within the aliphatic amide chemical space [1].

Why Generic Substitution of 2,2-Dimethylvaleramide with Unbranched or Tertiary Amide Analogs Fails


In-class aliphatic amides such as valeramide, N,N-dimethylvaleramide, and pivalamide are not functionally interchangeable with 2,2-dimethylvaleramide because the geminal dimethyl substitution at the C2 position simultaneously (i) suppresses melting point by approximately 200 °C relative to linear valeramide, converting a solid into a free-flowing liquid that requires no heating for transfer or dispensing ; (ii) shifts the octanol-water partition coefficient (LogP) from −0.132 (valeramide) to +0.627, a 0.76 log-unit increase corresponding to approximately 5.7-fold greater lipophilicity, which is critical for partitioning in biphasic reactions and biological membrane permeability [1]; and (iii) raises the flash point by 26 °C compared to the N,N-dimethyl tertiary amide analog (99.3 °C vs. 73.6 °C), providing a measurable safety advantage in heated bench-scale operations [2]. The combination of these physicochemical shifts—none of which can be replicated by a linear C5 amide (valeramide) or a tertiary dimethylamide (N,N-dimethylvaleramide)—means that substituting the 2,2-dimethylated primary amide with a generic amide will alter solubility, thermal hazard profile, and downstream reactivity in amidation or hydrolysis steps integral to pharmaceutical intermediate synthesis .

Quantitative Differential Evidence for 2,2-Dimethylvaleramide Versus Closest C5–C7 Amide Analogs


Ambient Physical State: Liquid 2,2-Dimethylvaleramide vs. Crystalline Valeramide Eliminates Pre-Use Melting

2,2-Dimethylvaleramide is a free-flowing liquid at 20–25 °C, whereas its unbranched analog valeramide (pentanamide, CAS 626-97-1) is a crystalline solid with a melting point of 101–106 °C [1]. The gem-dimethyl substitution at the C2 position disrupts intermolecular hydrogen bonding in the amide lattice, eliminating the need for heated storage tanks, heated dispensing lines, or pre-melting steps. No other simple C5–C7 primary amide achieves this combination of liquid ambient state and primary amide functionality .

Physical state Melting point depression Gem-dimethyl effect Handling

Lipophilicity Tuning: 2,2-Dimethylvaleramide LogP = 0.627 Offers a 5.7× Higher Partition Coefficient Than Valeramide

The octanol-water partition coefficient (LogP) of 2,2-dimethylvaleramide is 0.627, as determined by reverse-phase HPLC correlation [1]. This value is 0.759 log units higher than valeramide (LogP = −0.132) and 0.638 log units lower than N,N-dimethylvaleramide (LogP = 1.265) [2]. The intermediate hydrophobicity of 2,2-dimethylvaleramide is controlled by the balance between the polar primary amide head group and the branched C5 alkyl tail, making it uniquely suited for reactions requiring partial organic-phase partitioning without the excessive water miscibility of valeramide or the near-complete organic-phase preference of the tertiary dimethyl analog.

LogP Lipophilicity Partition coefficient Biphasic reactions

Flash Point Safety Margin: 2,2-Dimethylvaleramide (99.3 °C) vs. N,N-Dimethylvaleramide (73.6 °C)

The flash point of 2,2-dimethylvaleramide is 99.3 °C, as reported by ChemicalBook (computed value consistent with structurally similar primary amides) . This is 25.7 °C higher than the flash point of N,N-dimethylvaleramide (73.6 °C) and 5 °C higher than valeramide (94.3 °C) [1]. A flash point approaching 100 °C classifies 2,2-dimethylvaleramide outside the 'highly flammable liquid' category (flash point < 60 °C under GHS), reducing storage and handling regulatory burdens compared to the tertiary amide analog.

Flash point Thermal safety Solvent hazard classification Process safety

Boiling Point Elevation for High-Temperature Solvent/Reagent Applications: 240.6 °C vs. 194.3 °C for N,N-Dimethylvaleramide

2,2-Dimethylvaleramide exhibits a boiling point of 240.6 °C at 760 mmHg, which is 46.3 °C higher than N,N-dimethylvaleramide (194.3 °C) and 8.3 °C higher than valeramide (232.3 °C) . The elevated boiling point is attributed to intermolecular hydrogen bonding via the primary amide –NH2 group, which is absent in the tertiary N,N-dimethyl analog. This thermal window enables the use of 2,2-dimethylvaleramide as a reaction medium or reagent in amidation and condensation reactions conducted above 190 °C without pressurization.

Boiling point High-temperature reactions Amidation solvent Thermal stability

Synthetic Lineage Value: The 2,2-Dimethylvaleramide Scaffold is the Direct Precursor to Gemfibrozil Impurity B and Cholesterol Absorption Inhibitors

The 2,2-dimethylpentanamide core is the obligate synthetic precursor to 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide (Gemfibrozil EP Impurity B, CAS 114413-97-7), a reference standard required for ANDA and DMF submissions for gemfibrozil drug products . Furthermore, patents explicitly claim N-(substituted-phenyl)-5-(substituted-2,5-dimethylphenoxy)-2,2-dimethylpentanamides as cholesterol absorption inhibitors [1]. The gem-dimethyl branching at the 2-position is not a minor structural variation; it is embedded in the pharmacophore required for lipid-modulating activity and cannot be replaced by an unbranched or mono-methylated valeramide without loss of target engagement [2].

Gemfibrozil impurity B Cholesterol absorption inhibitor Pharmaceutical intermediate Patent-protected scaffold

Evidence-Backed Application Scenarios for 2,2-Dimethylvaleramide (CAS 13146-36-6) Procurement


Pharmaceutical Impurity Reference Standard Preparation for Gemfibrozil ANDA Submissions

2,2-Dimethylvaleramide is the direct synthetic precursor to Gemfibrozil EP Impurity B (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide, CAS 114413-97-7), a required reference standard for ANDA and DMF filings. Its liquid ambient state eliminates the need for heated handling during standard preparation, and its intermediate LogP (0.627) facilitates chromatographic separation from the more polar gemfibrozil active pharmaceutical ingredient .

High-Temperature Amidation Solvent for Condensation Reactions Above 190 °C

With a boiling point of 240.6 °C—46 °C higher than N,N-dimethylvaleramide—2,2-dimethylvaleramide can serve as a thermally stable reaction medium for amidation and esterification reactions conducted at temperatures where tertiary amide solvents would boil. Its primary amide group does not compete as a nucleophile in the same way a secondary amine impurity might .

Building Block for Cholesterol Absorption Inhibitor Discovery Programs

Patents covering N-(substituted-phenyl)-5-(substituted-2,5-dimethylphenoxy)-2,2-dimethylpentanamides explicitly require the 2,2-dimethylpentanamide core. Procuring 2,2-dimethylvaleramide directly enables medicinal chemistry teams to access this protected chemical space without the need for multi-step assembly of the gem-dimethyl branched amide motif [1].

Biphasic Reaction Medium Requiring Balanced Lipophilicity (LogP ~0.6)

For liquid-liquid biphasic reactions where valeramide (LogP −0.132) partitions excessively into the aqueous phase and N,N-dimethylvaleramide (LogP 1.265) remains predominantly in the organic phase, 2,2-dimethylvaleramide (LogP 0.627) provides near-equal partitioning. This balanced distribution improves interfacial reaction kinetics and simplifies post-reaction workup [2].

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